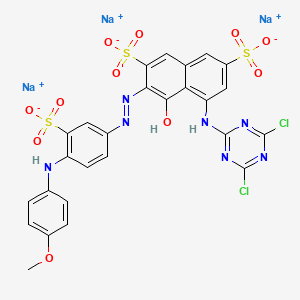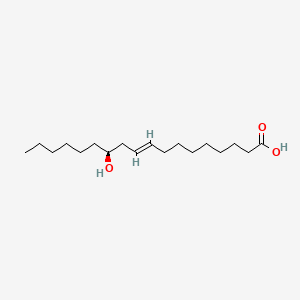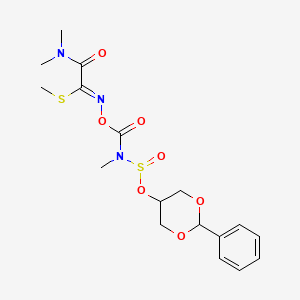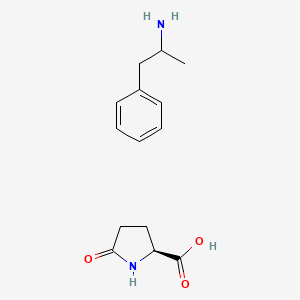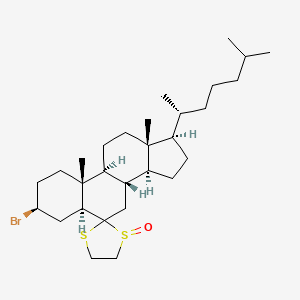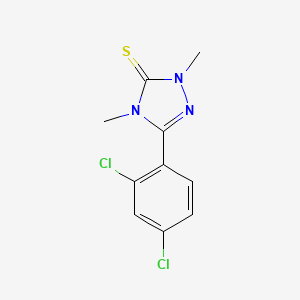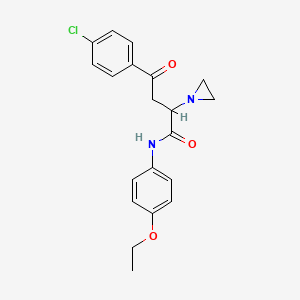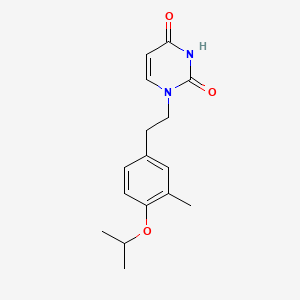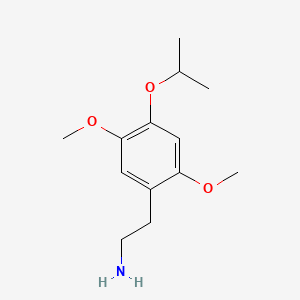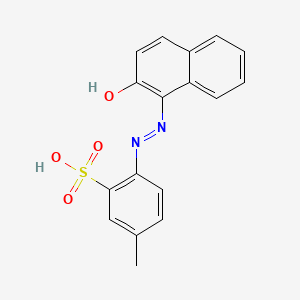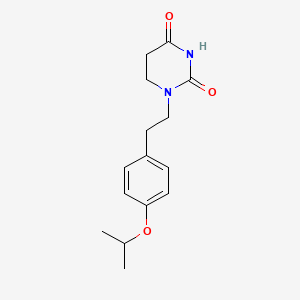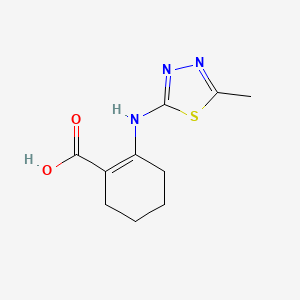
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- is a complex organic compound with a unique structure that combines a cyclohexene ring with a carboxylic acid group and a thiadiazole moiety
Métodos De Preparación
The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- typically involves multiple steps. The starting materials include cyclohexene and 5-methyl-1,3,4-thiadiazole. The synthetic route may involve the following steps:
Formation of the cyclohexene ring: Cyclohexene can be synthesized through the hydrogenation of benzene.
Introduction of the carboxylic acid group: This can be achieved through the oxidation of cyclohexene using reagents such as potassium permanganate or ozone.
Attachment of the thiadiazole moiety: This step involves the reaction of the cyclohexene-1-carboxylic acid with 5-methyl-1,3,4-thiadiazole under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole moiety can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Solvents: Dichloromethane, ethanol
Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the specific target and conditions.
Comparación Con Compuestos Similares
Similar compounds to 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- include:
Cyclohexanecarboxylic acid: Lacks the thiadiazole moiety, making it less versatile in terms of biological activity.
1-Methyl-1-cyclohexanecarboxylic acid: Contains a methyl group instead of the thiadiazole moiety, altering its chemical and biological properties.
3-Cyclohexene-1-carboxaldehyde: Contains an aldehyde group instead of the carboxylic acid group, leading to different reactivity and applications.
The uniqueness of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- lies in its combination of a cyclohexene ring, carboxylic acid group, and thiadiazole moiety, which provides a versatile platform for various chemical and biological applications.
Propiedades
Número CAS |
160893-95-8 |
|---|---|
Fórmula molecular |
C10H13N3O2S |
Peso molecular |
239.30 g/mol |
Nombre IUPAC |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2S/c1-6-12-13-10(16-6)11-8-5-3-2-4-7(8)9(14)15/h2-5H2,1H3,(H,11,13)(H,14,15) |
Clave InChI |
PNBIMFZPQSYRHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)NC2=C(CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



